2-(全氟丁酰基)环戊酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

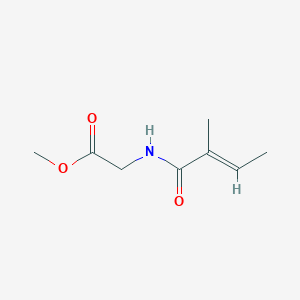

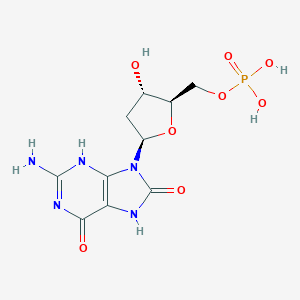

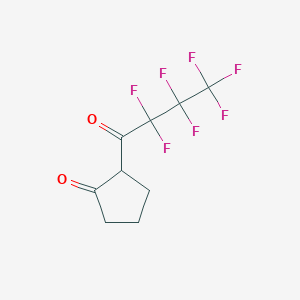

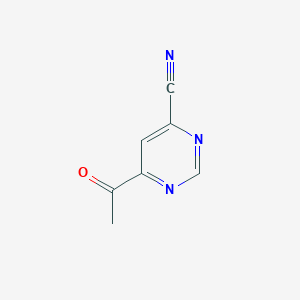

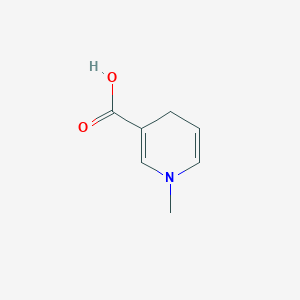

2-(Perfluorobutanoyl)cyclopentanone is a compound that is part of a class of highly fluorinated ketones. These compounds are characterized by their strong carbon-fluorine bonds, which impart unique physical and chemical properties. The presence of the perfluorobutanoyl group suggests that this compound may exhibit significant stability and resistance to thermal and chemical degradation, making it potentially useful in various applications, including as a building block in the synthesis of more complex fluorinated materials .

Synthesis Analysis

The synthesis of related fluorinated compounds has been demonstrated through the preparation of bis[2-(perfluoroalkyl)ethyl]cyclopentadienes. These compounds were synthesized from lithium [2-(perfluoroalkyl)ethyl]cyclopentadienides and 2-(perfluoroalkyl)ethyl triflates, resulting in mixtures of four regioisomers. The structures of these isomers were elucidated using 1H and 13C NMR spectroscopy, indicating that the perfluoroalkyl groups can be effectively introduced into the cyclopentadiene framework .

Molecular Structure Analysis

The molecular structure of 2-(Perfluorobutanoyl)cyclopentanone, while not directly reported, can be inferred to involve a cyclopentanone ring with a perfluorobutanoyl substituent. The high electronegativity of the fluorine atoms likely affects the electronic distribution within the molecule, potentially influencing its reactivity and interaction with other chemical species .

Chemical Reactions Analysis

Although the specific chemical reactions of 2-(Perfluorobutanoyl)cyclopentanone are not detailed in the provided papers, related perfluorinated compounds have shown remarkable reactivity. For example, perfluorobicyclobutylidene readily forms cycloadducts with various dienes, and its epoxides exhibit high thermal stability. The reactivity of these compounds is often attributed to factors such as angle strain or the presence of reactive functional groups like carbonyl or epoxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Perfluorobutanoyl)cyclopentanone can be extrapolated from the properties of structurally similar compounds. For instance, the cyclopentanone moiety in 2,5 bis(2-furylmethylene) cyclopentanone has been shown to possess captodative properties, stabilizing free radicals and inhibiting the thermal oxidation of polypropylene. This suggests that the cyclopentanone ring in 2-(Perfluorobutanoyl)cyclopentanone may also contribute to radical stabilization. Additionally, the perfluorinated nature of the compound is likely to confer a high degree of chemical and thermal stability, as well as hydrophobic and lipophobic properties .

科学研究应用

环戊酮衍生物在科学研究中的应用

环戊酮是一种重要的精细化学中间体,主要用于生产香料,如二氢茉莉酸甲酯,并作为电子工业中的溶剂。对环戊酮及其衍生物的研究突出了其在各种工业应用中的效用,证明了该化合物作为更复杂分子合成中的化学前体的显着性 (上海石化,2011)。

另一项研究强调了生物质衍生的糠醛催化转化为环戊酮,展示了环戊酮衍生物在可持续化学合成中的潜力以及它们在推进绿色化学实践中的作用 (Dutta & Bhat,2021)。

全氟化合物:环境和健康考量

全氟化合物,如 PFAS(全氟烷基和多氟烷基物质),由于其环境持久性和潜在健康风险而备受关注。对 PFAS 的研究主要集中于它们在环境中的分布、生物积累和毒理作用。这些研究对于了解广泛使用和处置全氟化合物的含义至关重要,并为旨在减轻其影响的法规和补救工作提供信息 (Domingo & Nadal,2019)。

安全和危害

未来方向

While specific future directions for “2-(Perfluorobutanoyl)cyclopentanone” are not available, research on related compounds like cyclopentanone and its derivatives is ongoing. For instance, the catalytic transformation of biomass-based furan compounds for the synthesis of organic chemicals, including cyclopentanone derivatives, is an important way to utilize renewable biomass resources .

属性

IUPAC Name |

2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F7O2/c10-7(11,8(12,13)9(14,15)16)6(18)4-2-1-3-5(4)17/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUSQJBYVPBFHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567035 |

Source

|

| Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141478-83-3 |

Source

|

| Record name | 2-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141478-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)